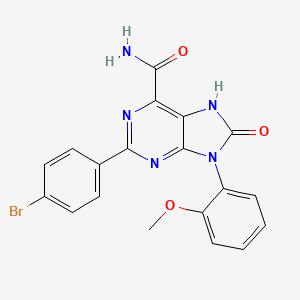

![molecular formula C14H15ClN2OS B2758867 2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide CAS No. 893724-21-5](/img/structure/B2758867.png)

2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound with the CAS Number: 1306606-26-7 . It has a molecular weight of 293.82 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including compounds similar in structure to the specified chemical, focuses on their metabolism in human and rat liver microsomes. These studies elucidate the metabolic pathways that lead to the activation and potential carcinogenicity of these compounds. The involvement of cytochrome P450 isoforms in the metabolism highlights the complexity of biological interactions and the importance of understanding these processes for environmental health perspectives (Coleman et al., 2000).

Anticancer Activities of Thiazole Derivatives

Research into thiazole derivatives, including structures akin to the specified chemical, reveals their potential as anticancer agents. The synthesis and biological evaluation of these compounds, particularly their effects on human lung adenocarcinoma cells, demonstrate significant selectivity and potency. Such findings suggest the therapeutic potential of these compounds in cancer treatment, offering insights into novel therapeutic strategies (Evren et al., 2019).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives and their coordination complexes reveals insights into hydrogen bonding's role in self-assembly processes and the antioxidant activity of these compounds. Such research provides a foundation for developing new materials and pharmaceuticals with enhanced chemical stability and biological efficacy (Chkirate et al., 2019).

Inhibition of Glutaminase

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in function to the specified compound, focuses on their role as glutaminase inhibitors. This work is crucial for understanding the metabolic pathways involved in cancer and developing targeted therapies to inhibit tumor growth (Shukla et al., 2012).

Anti-inflammatory Activity

The synthesis of novel acetamides and their evaluation for anti-inflammatory activity highlight the potential of such compounds in treating inflammation-related conditions. This area of research is pivotal for developing new anti-inflammatory drugs with enhanced efficacy and reduced side effects (Sunder et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS/c1-2-10-3-5-11(6-4-10)7-12-9-16-14(19-12)17-13(18)8-15/h3-6,9H,2,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLWZKRMZRBCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

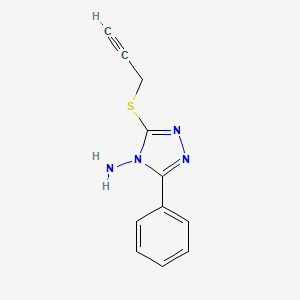

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2758784.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2758787.png)

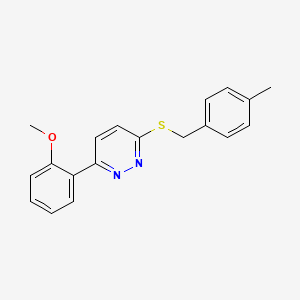

![2-Methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole](/img/structure/B2758789.png)

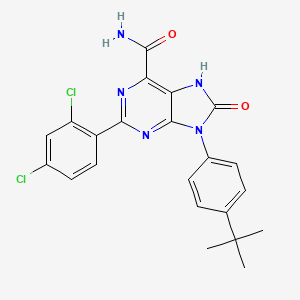

![Ethyl 4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2758795.png)

![3-Chloro-2-[({[(2,4-dichlorophenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2758798.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2758799.png)

![N-(1-cyanocyclopentyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B2758801.png)